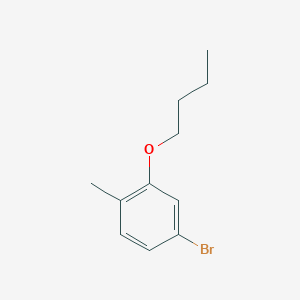

1-Bromo-3-n-butyloxy-4-methylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-butoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWPDLQFDJSOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-Bromo-3-n-butyloxy-4-methylbenzene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-n-butyloxy-4-methylbenzene is a substituted aromatic ether with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctionalized structure, featuring a bromo group for cross-coupling reactions, a lipophilic n-butyloxy chain, and a methyl group, offers a unique platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and detailed protocols for the characterization of this compound, drawing upon established principles of organic chemistry and data from analogous structures.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 1-Bromo-3-n-butyloxy-4-methylbenzene, its properties are predicted based on the analysis of structurally related compounds.

Physical Properties

The physical state and properties of 1-Bromo-3-n-butyloxy-4-methylbenzene are anticipated to be similar to other substituted bromo-alkoxy-benzenes, which are often liquids or low-melting solids at room temperature.[1][2]

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₅BrO | Derived from the chemical structure. |

| Molecular Weight | 243.14 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar compounds like 2-bromotoluene (colorless liquid) and 1-bromo-4-butoxybenzene (solid).[2] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated to be higher than that of 1-bromo-3-methylbenzene (184 °C) due to the presence of the larger n-butyloxy group.[2] The boiling point of 1-butoxy-4-methylbenzene is reported as 236-237 °C.[3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, acetone). | The hydrophobic nature of the benzene ring and the n-butyl group, along with the large nonpolar surface area, suggests poor water solubility. This is consistent with the properties of similar aromatic ethers and bromoalkanes.[2][4] |

| Density | ~1.2-1.3 g/cm³ | Based on the density of related compounds like 2-bromotoluene (1.422 g/mL) and 1-bromo-4-butoxybenzene (1.278 g/cm³).[5][6] |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Bromo-3-n-butyloxy-4-methylbenzene. The predicted spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the n-butyloxy chain protons, and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the trisubstituted nature of the ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the bromine will be significantly shifted, and the signals for the n-butyloxy chain and the aromatic ring will be in their characteristic regions.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Br stretching.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Proposed Synthesis and Reaction Mechanisms

A plausible synthetic route to 1-Bromo-3-n-butyloxy-4-methylbenzene involves a two-step process starting from commercially available 2-bromo-5-methylphenol.

Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Bromo-3-n-butyloxy-4-methylbenzene.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide.[7]

-

To a solution of 2-bromo-5-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add n-butyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-Bromo-3-n-butyloxy-4-methylbenzene.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Bromo-3-n-butyloxy-4-methylbenzene is dictated by the interplay of its three functional groups on the aromatic ring.

Reactivity of the Bromo Group

The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.[4][8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate for the synthesis of more complex molecules.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.[8]

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to yield substituted alkynes.[8]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring will influence the regioselectivity of further electrophilic substitution reactions. The n-butyloxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. The bromo group is a deactivating, ortho-, para-director. The combined effect of these groups will likely direct incoming electrophiles to the positions ortho and para to the strongly activating n-butyloxy group.

Caption: Logical relationship between the core molecule and its potential applications.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-3-n-butyloxy-4-methylbenzene.

Spectroscopic and Chromatographic Analysis Workflow

Sources

- 1. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Bromo Toluene Exporter, Manufacturer & Supplier, 2-Bromo Toluene India [sonalplasrubind.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. Benzene,1-bromo-4-butoxy | CAS#:39969-57-8 | Chemsrc [chemsrc.com]

- 6. 2-溴甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

Navigating the Safety Profile of 1-Bromo-3-n-butyloxy-4-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Predicted Hazard Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Bromo-3-n-butyloxy-4-methylbenzene is anticipated to be classified as follows:

Table 1: Predicted GHS Classification for 1-Bromo-3-n-butyloxy-4-methylbenzene

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 (Predicted) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 (Predicted) | H332: Harmful if inhaled |

Pictograms:

Signal Word: Warning

These classifications are extrapolated from safety data for compounds like 1-bromo-4-(prop-2-yn-1-yloxy)benzene and 1-bromo-3-(tert-butyl)benzene, which exhibit similar hazard profiles.[1][2]

First-Aid Measures: A Proactive Approach to Exposure

Prompt and appropriate first aid is critical in mitigating the potential health effects of chemical exposure. The following procedures are recommended based on established protocols for similar chemical classes.[3]

Exposure Response Protocol

Caption: First-aid response workflow for chemical exposure.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to wash under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

In case of skin contact: Promptly flush the affected area with water and remove any contaminated clothing.[3] Wash the skin with mild soap and water. If irritation or other symptoms persist, seek medical attention.[3]

-

If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration. Seek medical attention immediately.[4]

-

If swallowed: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While halogenated organic liquids are generally not flammable, they can decompose in a fire to produce highly toxic and corrosive fumes, such as hydrogen bromide.[6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is necessary to safely manage spills and prevent environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth. Place the contaminated material in a sealed, labeled container for disposal. For larger spills, contact Environmental Health and Safety for assistance.

Handling and Storage: A Foundation for Safety

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the chemical.

Safe Handling and Storage Protocol

Caption: Workflow for safe handling and storage of chemicals.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Avoid breathing vapors or mists.[8]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[9]

-

Keep away from sources of ignition if the compound is determined to be flammable.[9]

-

-

Storage:

Exposure Controls and Personal Protection

Engineering controls, administrative controls, and personal protective equipment (PPE) are essential for minimizing exposure.

-

Engineering Controls: A chemical fume hood is the most effective engineering control for handling this compound. Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are required.

-

Skin Protection: A lab coat and nitrile gloves should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Physical and Chemical Properties

The exact physical and chemical properties of 1-Bromo-3-n-butyloxy-4-methylbenzene are not documented. However, based on the properties of similar compounds like butoxybenzene, the following can be inferred:

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Aromatic |

| Boiling Point | > 200 °C |

| Melting Point | < 0 °C |

| Density | > 1.0 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents |

Stability and Reactivity

-

Reactivity: Not expected to be highly reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: Heat, flames, and sparks (if flammable).

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Toxicological and Ecological Information

Toxicological Information

The toxicological profile is predicted based on benzene derivatives and aromatic ethers.[11]

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2] Ingestion of similar compounds can cause tremors and convulsions.[12]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available, but sensitization should be considered a possibility.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Benzene and some of its derivatives are known carcinogens.[11] While there is no specific data for this compound, it should be handled as a potential carcinogen.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation.[1]

-

STOT - Repeated Exposure: Long-term exposure to benzene derivatives can lead to effects on the central nervous system and bone marrow.[11]

-

Aspiration Hazard: No data available.

Ecological Information

-

Toxicity to Aquatic Life: Based on data for butoxybenzene, this compound is expected to be toxic to aquatic life.[5]

-

Persistence and Degradability: Expected to be persistent in the environment.

-

Bioaccumulative Potential: Due to its lipophilic nature, it may have the potential to bioaccumulate.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety department for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

While a specific Safety Data Sheet for 1-Bromo-3-n-butyloxy-4-methylbenzene is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for risk assessment and the implementation of safe handling practices. Researchers, scientists, and drug development professionals should treat this compound with caution, adhering to the predicted hazard classifications and implementing the recommended safety protocols outlined in this guide. A commitment to a strong safety culture, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for mitigating risks in the laboratory.

References

- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- ChemicalBook. (2026, January 17). Butoxybenzene - Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-4-(prop-2-yn-1-yloxy)benzene.

- Hamzah, N. A., et al. (2021, November 30). Occupational-related Disease to the Toxicity of Benzene Derivatives Exposure among Working Populations: A Review. Malaysian Journal of Medicine and Health Sciences, 17(Supp 8), 177-183.

- ChemicalBook. (2026, January 13). Butoxybenzene.

- Apollo Scientific. (n.d.). 1-Bromo-3-(tert-butyl)benzene Safety Data Sheet.

- Sigma-Aldrich. (2025, November 7). Safety Data Sheet: 4-Bromo-α,α,α-trifluorotoluene.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 1-bromo-4-propyl- (9CI).

- Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Centers for Disease Control and Prevention. (n.d.). Benzene: Systemic Agent.

- ResearchGate. (2021, October). Occupational-related Disease to the Toxicity of Benzene Derivatives Exposure among Working Populations: A Review.

- Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.

- ResearchGate. (2016, October 15). Proper Handling and Storage of Chemicals.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. restoredcdc.org [restoredcdc.org]

- 5. Butoxybenzene - Safety Data Sheet [chemicalbook.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. hse.gov.uk [hse.gov.uk]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. medic.upm.edu.my [medic.upm.edu.my]

- 12. Butoxybenzene | 1126-79-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-n-butyloxy-4-methylbenzene in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-n-butyloxy-4-methylbenzene in common polar aprotic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide elucidates the physicochemical properties of the target molecule, offers a qualitative solubility prediction based on the principle of "like dissolves like," and provides a detailed, step-by-step experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes visual representations of the molecular interactions and experimental workflow to enhance understanding.

Introduction: The Significance of Solubility in a Research Context

1-Bromo-3-n-butyloxy-4-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis as an intermediate for more complex molecules. The rational selection of a solvent is a critical parameter in the success of chemical reactions, purification processes, and formulation development. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and acetone, are frequently employed in these applications due to their ability to dissolve a wide range of organic compounds and their influence on reaction kinetics.[1][2][3] A thorough understanding of the solubility of 1-Bromo-3-n-butyloxy-4-methylbenzene in these solvents is therefore paramount for optimizing experimental conditions and achieving desired outcomes.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by its structural and electronic properties, which dictate the nature and strength of its intermolecular interactions with solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

2.1. Analysis of 1-Bromo-3-n-butyloxy-4-methylbenzene

To predict the solubility of 1-Bromo-3-n-butyloxy-4-methylbenzene, a detailed examination of its molecular structure is necessary.

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

-

n-Butyloxy Group (-O(CH₂)₃CH₃): The ether linkage introduces some polarity due to the electronegative oxygen atom. However, the four-carbon alkyl chain is non-polar.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity and providing a site for dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a small, non-polar alkyl group.

Overall, 1-Bromo-3-n-butyloxy-4-methylbenzene can be characterized as a moderately polar molecule. The presence of the polarizable bromine atom and the ether oxygen suggests that it will be more soluble in polar solvents than a simple hydrocarbon, but the non-polar benzene ring and butyl chain will limit its solubility in highly polar environments.

2.2. Properties of Common Polar Aprotic Solvents

Polar aprotic solvents possess a significant dipole moment, allowing them to solvate polar and polarizable molecules.[3][4] They do not, however, have acidic protons, meaning they cannot act as hydrogen bond donors.[3][4]

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Key Features |

| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Highly polar, strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | 37 | 3.82 | Highly polar, often used in organic synthesis. |

| Acetonitrile | 37.5 | 3.92 | Medium polarity, common in chromatography and synthesis.[1] |

| Acetone | 21 | 2.88 | Moderately polar, good general-purpose solvent. |

2.3. Qualitative Solubility Prediction

Based on the structural analysis of 1-Bromo-3-n-butyloxy-4-methylbenzene and the properties of polar aprotic solvents, a qualitative solubility profile can be predicted. The molecule's moderate polarity suggests it will be soluble in these solvents.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO should effectively solvate the polar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, the high polarity of DMF is expected to facilitate dissolution. |

| Acetonitrile | Soluble | The polarity of acetonitrile should be sufficient to overcome the solute-solute interactions. |

| Acetone | Soluble | As a moderately polar solvent, acetone is likely to be a good solvent for this compound. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Practical Guide

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid compound in a solvent.[5] This method involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

3.1. Materials and Equipment

-

1-Bromo-3-n-butyloxy-4-methylbenzene (solid)

-

Selected polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) of high purity

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or Gas Chromatography (GC))

3.2. Step-by-Step Experimental Protocol

-

Preparation of a Saturated Solution: a. Add an excess amount of 1-Bromo-3-n-butyloxy-4-methylbenzene to a pre-weighed vial. The excess solid ensures that the resulting solution will be saturated. b. Record the initial mass of the solid. c. Add a known volume or mass of the chosen solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation. e. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). f. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended, but the optimal time should be determined empirically.[5]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility. d. Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification of the Solute: a. Prepare a series of standard solutions of 1-Bromo-3-n-butyloxy-4-methylbenzene of known concentrations in the same solvent. b. Analyze the standard solutions using the chosen analytical method (e.g., HPLC or GC) to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same analytical conditions. d. Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Solubility (mg/mL) = (Concentration of diluted sample from calibration curve in mg/mL) x (Dilution factor)

Visualization of Key Concepts

4.1. Molecular Structure and Polarity

The following diagram illustrates the key structural features of 1-Bromo-3-n-butyloxy-4-methylbenzene that influence its solubility.

Caption: Molecular structure highlighting polar and non-polar regions.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

While no pre-existing quantitative data on the solubility of 1-Bromo-3-n-butyloxy-4-methylbenzene in polar aprotic solvents is readily available, this guide provides a robust framework for its theoretical prediction and experimental determination. The moderately polar nature of the molecule suggests good solubility in common polar aprotic solvents like DMSO, DMF, acetonitrile, and acetone. The provided step-by-step protocol for the shake-flask method offers a reliable means for researchers to obtain precise quantitative solubility data, which is crucial for the successful design and implementation of chemical processes and formulations.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).

- Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2026, January 29). ResearchGate.

- Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.

- Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU.

Sources

Technical Guide: Determining the Exact Monoisotopic Mass of 1-Bromo-3-n-butyloxy-4-methylbenzene

This guide provides a detailed methodology for calculating the exact monoisotopic mass of the organic compound 1-Bromo-3-n-butyloxy-4-methylbenzene. This value is critical for high-resolution mass spectrometry applications, including metabolite identification, pharmaceutical impurity analysis, and proteomics.

Introduction: The Principle of Monoisotopic Mass

In mass spectrometry, the monoisotopic mass is the sum of the masses of the atoms in a molecule, using the mass of the most abundant, unbound, ground-state isotope of each element.[1] This value is a theoretical calculation that is fundamental for the accurate identification of compounds in high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments.[1][2] Unlike the average molecular weight found on a periodic table, which is a weighted average of all natural isotopes, the monoisotopic mass provides a single, precise value corresponding to the most likely observed peak for a molecule in a high-resolution mass spectrum.

The subject of this guide, 1-Bromo-3-n-butyloxy-4-methylbenzene, requires careful consideration of the isotopic distribution of its constituent elements, particularly bromine, which has two stable isotopes of nearly equal abundance.[3][4]

Methodology: A Step-by-Step Calculation

The determination of the monoisotopic mass is a systematic process. The workflow involves identifying the molecular formula, determining the most abundant isotopes, and summing their precise masses.

Step 1: Determine the Molecular Formula

The first essential step is to ascertain the correct molecular formula for 1-Bromo-3-n-butyloxy-4-methylbenzene. By analyzing its structure—a benzene ring substituted with a bromine atom, an n-butyloxy group, and a methyl group—we can deduce the following count for each element:

-

Benzene Ring: C₆H₃ (three hydrogens are substituted)

-

Bromine: Br₁

-

n-Butyloxy Group: -O-(CH₂)₃-CH₃ → C₄H₉O

-

Methyl Group: -CH₃

Summing these components gives the final molecular formula: C₁₁H₁₅BrO .

Step 2: Identify the Most Abundant Isotopes

For the calculation of monoisotopic mass, we must use the mass of the single most abundant stable isotope for each element in the molecule.[1]

-

Carbon (C): The most abundant isotope is ¹²C, with a natural abundance of approximately 98.93%.[5]

-

Hydrogen (H): The most abundant isotope is ¹H, with a natural abundance of approximately 99.9885%.[6]

-

Oxygen (O): The most abundant isotope is ¹⁶O, with a natural abundance of about 99.76%.[7][8]

-

Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br.[3] The most abundant of these is ⁷⁹Br, with a natural abundance of approximately 50.69%.[4][9][10]

Step 3: Sum the Exact Isotopic Masses

The final step is to sum the precise masses of these most abundant isotopes, multiplied by the number of atoms of each element present in the molecular formula (C₁₁H₁₅BrO). The exact masses of the isotopes are sourced from authoritative bodies such as the National Institute of Standards and Technology (NIST) and PubChem.[6][8][10][11]

-

Mass of ¹²C: 12.000000000 Da (by definition)[5]

-

Mass of ¹H: 1.00782503223 Da[6]

-

Mass of ⁷⁹Br: 78.9183376 Da[10]

The calculation is as follows:

(11 × Mass of ¹²C) + (15 × Mass of ¹H) + (1 × Mass of ¹⁶O) + (1 × Mass of ⁷⁹Br)

= (11 × 12.000000000) + (15 × 1.00782503223) + (1 × 15.99491461957) + (1 × 78.9183376)

= 132.000000000 + 15.11737548345 + 15.99491461957 + 78.9183376

= 242.0306277 Da

Data Summary and Visualization

For clarity, the data used in this calculation is summarized below.

Table of Isotopic Data

| Element | Isotope | Number of Atoms | Natural Abundance (%) | Exact Mass (Da) | Total Mass Contribution (Da) |

| Carbon | ¹²C | 11 | 98.93[5] | 12.000000000[5] | 132.000000000 |

| Hydrogen | ¹H | 15 | 99.9885[6] | 1.00782503223[6] | 15.117375483 |

| Oxygen | ¹⁶O | 1 | 99.757[8] | 15.99491461957[8][11] | 15.994914620 |

| Bromine | ⁷⁹Br | 1 | 50.69[4][9][10] | 78.9183376[10] | 78.918337600 |

| Total | Monoisotopic Mass: | 242.0306277 |

Workflow Diagram

The logical flow of the calculation process is illustrated in the following diagram.

Caption: Workflow for calculating the exact monoisotopic mass.

Conclusion

The exact monoisotopic mass of 1-Bromo-3-n-butyloxy-4-methylbenzene is calculated to be 242.030628 Da . This value is derived by summing the precise masses of the most abundant stable isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and bromine (⁷⁹Br) in their correct stoichiometric ratios as determined by the molecular formula C₁₁H₁₅BrO. This protocol ensures a high degree of accuracy, which is essential for the unambiguous identification of this molecule in high-resolution mass spectrometry experiments.

References

-

Quora. (2018, June 6). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes? Available at: [Link]

-

Wikipedia. Isotopes of bromine. Available at: [Link]

-

Shouakar-Stash, O., et al. (2005). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

-

PubChem. Bromine-81. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Bromine. Available at: [Link]

-

Chemistry Stack Exchange. (2014, September 9). What is the highest relative abundance for diatomic bromine? Available at: [Link]

-

BioChemCalc. Exact Mass Calculator. Available at: [Link]

-

University of Arizona. Exact Masses of Common Elements and Isotopes. Available at: [Link]

-

Michigan State University Chemistry. Exact Masses & Isotope Abundance Ratios. Available at: [Link]

-

ChemLin. (2026, January 23). Bromine-79 - isotopic data and properties. Available at: [Link]

-

ChemLin. (2026, January 23). Bromine-81 - isotopic data and properties. Available at: [Link]

-

Wikipedia. Monoisotopic mass. Available at: [Link]

-

PubChem. (79Br)Hydrogen bromide. Available at: [Link]

-

Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Available at: [Link]

-

Biological Magnetic Resonance Bank. Molecular Mass Calculator. Available at: [Link]

-

BuyIsotope. 81Br Isotope. Available at: [Link]

-

BuyIsotope. Br-79 isotope. Available at: [Link]

-

BuyIsotope. 79Br Isotope. Available at: [Link]

-

Wikipedia. Isotopes of oxygen. Available at: [Link]

-

Wikipedia. Carbon-12. Available at: [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Bromine. Available at: [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

-

PubChem. Oxygen-16 isotope. Available at: [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]

-

PubChem. 1-Bromo-3-(but-3-en-1-yl)benzene. Available at: [Link]

-

PubChemLite. 1-bromo-3-isobutylbenzene. Available at: [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-3-methyl-. Available at: [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-3-methyl-. Available at: [Link]

Sources

- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 2. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbon-12 - Wikipedia [en.wikipedia.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 9. (79Br)Hydrogen bromide | BrH | CID 10290739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 11. Oxygen-16 isotope | O | CID 175670889 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular geometry and dipole moment of 1-Bromo-3-n-butyloxy-4-methylbenzene

An In-Depth Technical Guide to the Molecular Geometry and Dipole Moment of 1-Bromo-3-n-butyloxy-4-methylbenzene

Executive Summary

In the realm of rational drug design and advanced materials science, the precise spatial arrangement and electronic distribution of a molecule dictate its macroscopic behavior and receptor-binding affinity. 1-Bromo-3-n-butyloxy-4-methylbenzene is a highly functionalized aromatic scaffold characterized by a unique 1,3,4-substitution pattern. This specific arrangement—featuring a halogen-bond donor, a flexible lipophilic ether, and a steric anchor—creates a highly predictable yet complex dipole moment vector.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between this molecule's steric hindrance and its electronic dipole moment. By understanding how the ortho-relationship between the methyl and butyloxy groups locks the molecular conformation, researchers can accurately predict its pharmacophore mapping, lipophilicity (LogP), and electrostatic interactions in target binding pockets.

Structural Elucidation & Conformational Locking

The molecular geometry of 1-Bromo-3-n-butyloxy-4-methylbenzene is governed by the interplay of sp2 aromatic planarity and sp3 steric bulk. The core benzene ring remains strictly planar, but the substituents dictate the three-dimensional electronic landscape.

The 1,4-Axis: Halogen Bonding and Inductive Synergy

At position C1, the bromine atom exerts a strong electron-withdrawing inductive effect (-I). Bromine's highly polarizable electron cloud creates an anisotropic charge distribution, resulting in a region of positive electrostatic potential along the C-Br bond axis known as the σ -hole[1]. Directly opposite at position C4 (para), the methyl group acts as an electron-donating group (+I). Because these two groups are perfectly aligned at a 180° angle, their local dipole vectors are additive, creating a strong, unified dipole moment along the 1,4-axis.

The Ortho Steric Clash: Conformational Pre-organization

The critical geometric feature of this molecule is the ortho-relationship between the C3 n-butyloxy group and the C4 methyl group. The ether oxygen is sp3 hybridized, but its lone pairs conjugate with the aromatic π -system, driving the C(aryl)-O-C(alkyl) bonds toward a planar conformation[2].

However, the bulky C4 methyl group creates severe steric hindrance. To minimize van der Waals repulsion (steric clash), the flexible n-butyl chain is forced to rotate away from the methyl group, pointing exclusively toward the less hindered C2 position.

Causality in Drug Design: This steric clash is highly advantageous. It acts as a "conformational lock," pre-organizing the butyloxy tail into a single low-energy rotamer. When this molecule enters a receptor pocket, the entropic penalty of binding is significantly reduced because the molecule is already constrained to its bioactive conformation.

Quantitative Dipole Moment Analysis (Vectorial Addition)

The net molecular dipole moment ( μnet ) is the vectorial sum of the individual bond dipoles. Because the conformation is locked by steric hindrance, the vector addition is highly predictable, a principle well-established in density functional theory (DFT) studies of substituted benzenes[3].

Table 1: Theoretical Bond Dipole Contributions

| Substituent Group | Ring Position | Electronic Effect | Local Dipole Magnitude (D) | Vector Direction |

| Bromo (-Br) | C1 | Inductive Withdrawing (-I) | ~1.57 | Center → C1 |

| Methyl (-CH3) | C4 | Inductive Donating (+I) | ~0.37 | C4 → Center |

| n-Butyloxy (-O-Bu) | C3 | Mesomeric Donating (+M) / Inductive (-I) | ~1.26 | Center → C3 (Net Ether) |

Note: Baseline ether dipole magnitudes are derived from anisole reference standards[2].

Table 2: Conformational Energy Landscape (Theoretical)

| Conformer | Alkyl Chain Direction | Steric Interaction | Relative Energy (kcal/mol) |

| Anti-Rotamer (Global Min) | Toward C2 | Minimal (Avoids C4-Methyl) | 0.00 |

| Orthogonal | Out of Plane (90°) | Loss of p−π conjugation | +2.80 |

| Syn-Rotamer | Toward C4 | Severe (Clash with C4-Methyl) | +4.25 |

Vector Summation Logic:

-

The C1 and C4 vectors are collinear. Their sum is 1.57+0.37=1.94 D pointing toward the bromine atom.

-

The C3 ether dipole (~1.26 D) sits at a 120° angle relative to the C1-C4 axis. Because the alkyl chain is locked pointing toward C2, the ether dipole vector is fixed, preventing the dipole moment from fluctuating dynamically in solution.

-

The resulting net dipole moment is approximately 2.1 - 2.3 D , angled slightly off the 1,4-axis toward the C2-C3 quadrant.

Pharmacophore Interaction Mapping

To visualize how these geometric and electronic properties translate into functional drug-receptor interactions, the following workflow demonstrates the logical progression from structural sterics to target binding.

Figure 1: Logical workflow of substituent sterics, vector addition, and pharmacophore mapping.

Experimental Protocols for Validation

To ensure scientific integrity, theoretical models must be grounded in empirical data. Below are two self-validating protocols designed to measure and confirm the gas-phase geometry and solution-state dipole moment of 1-Bromo-3-n-butyloxy-4-methylbenzene.

Protocol 1: Density Functional Theory (DFT) Computational Workflow

This protocol establishes the gas-phase geometry and theoretical dipole moment using high-level quantum mechanics[4].

-

Initial Geometry Construction: Build the 3D structure using a standard molecular editor, ensuring the n-butyl chain is initially placed in an extended, all-anti conformation.

-

Conformational PES Scan: Perform a relaxed Potential Energy Surface (PES) scan around the C(aryl)-O(ether) dihedral angle in 10° increments. Causality: This proves the energetic penalty of the C4-methyl/C3-butyloxy steric clash.

-

Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional with the aug-cc-pVTZ basis set. Causality: The augmented diffuse functions are strictly required to accurately model the polarizability of the massive bromine atom and its associated σ -hole.

-

Self-Validation (Frequency Analysis): Calculate vibrational frequencies at the same level of theory. The complete absence of imaginary frequencies mathematically guarantees the geometry is a true local minimum, not a saddle point.

-

Dipole Extraction: Extract the electronic dipole moment tensor (x, y, z components) from the optimized wavefunction to determine the net vector magnitude and direction.

Protocol 2: Solution-State Dipole Moment Measurement (Guggenheim-Smith Method)

This protocol empirically determines the permanent dipole moment in a liquid environment.

-

Solvent Preparation: Rigorously dry a non-polar solvent (e.g., cyclohexane) over 3Å molecular sieves for 48 hours. Causality: Trace water possesses a massive dipole moment (~1.85 D) that will catastrophically skew the dielectric readings of the non-polar solvent.

-

Solution Series: Prepare five highly dilute solutions of 1-Bromo-3-n-butyloxy-4-methylbenzene ranging from 0.001 to 0.01 mass fractions.

-

Dielectric & Refractive Measurements: Measure the dielectric constant ( ϵ ) using a precision capacitance cell and the refractive index ( n ) using an Abbe refractometer. Both instruments must be thermostated to exactly 25.0 ± 0.1 °C.

-

Self-Validation (Calibration): Run a pure chlorobenzene standard before the analyte. The calculated dipole moment must fall within ±0.02 D of the literature value (1.54 D) to validate the capacitance cell's calibration.

-

Debye Extrapolation: Plot ϵ and n2 against the mass fraction. Utilize the slopes of these linear regressions to calculate the total molar polarization, subtracting the induced electronic polarization to isolate the permanent dipole moment ( μ ).

Conclusion

The 1-Bromo-3-n-butyloxy-4-methylbenzene scaffold is a masterclass in intramolecular engineering. By strategically placing a bulky methyl group ortho to a flexible alkoxy chain, the molecule achieves a locked conformation that dictates a highly stable and predictable dipole moment. Coupled with the powerful halogen-bonding capability of the para-bromine atom, this molecule provides a rigid, highly directional pharmacophore ideal for targeting deep, hydrophobic receptor pockets with specific electrostatic requirements.

Sources

Elucidating the Solid-State Architecture of 1-Bromo-3-n-butyloxy-4-methylbenzene: A Technical Guide to Crystal Structure Determination

Preamble: Navigating the Unknown in Solid-State Chemistry

In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide addresses the topic of the crystal lattice structure of 1-Bromo-3-n-butyloxy-4-methylbenzene. As of the latest literature surveys, a definitive, publicly available crystal structure for this specific compound has not been reported.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current gap in the scientific record. Secondly, and more importantly, it provides a robust and detailed technical blueprint for researchers and drug development professionals on how to approach the determination of this, or any novel crystalline structure. By leveraging established methodologies and drawing parallels with structurally related compounds, we will outline a comprehensive workflow from synthesis to final crystallographic analysis. This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring technical accuracy and fostering a deeper understanding of the process.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target molecule in high purity. Impurities can inhibit crystallization or lead to misleading results. The synthesis of 1-Bromo-3-n-butyloxy-4-methylbenzene would likely proceed via a Williamson ether synthesis.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 4-bromo-2-methylphenol with 1-bromobutane in the presence of a suitable base to facilitate the formation of the ether linkage.

Caption: Proposed synthetic workflow for 1-Bromo-3-n-butyloxy-4-methylbenzene.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-bromo-2-methylphenol in a polar aprotic solvent such as acetone, add a slight molar excess of a suitable base (e.g., potassium carbonate).

-

Addition of Alkylating Agent: While stirring, add 1-bromobutane dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature, filter to remove the base, and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.

Purification

The crude product must be purified to ≥99% purity for successful crystallization. Column chromatography is a standard and effective method.

-

Stationary Phase: Silica gel is a common choice for compounds of this polarity.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The optimal ratio is determined by TLC analysis.

-

Elution and Characterization: The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated. The purity and identity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. Various techniques should be explored, as the optimal conditions can be unpredictable.

Crystallization Techniques

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization Screening

-

Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethanol, dichloromethane, ethyl acetate).

-

Setup: Employ the slow evaporation and vapor diffusion methods in parallel for the most promising solvents.

-

Observation: Regularly inspect the vials under a microscope for the formation of single crystals. Note the morphology and size of any crystals that form.

For a related compound, 1-(4-bromophenyl)but-3-yn-1-one, colorless crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution[1][2]. This provides a logical starting point for the crystallization of 1-Bromo-3-n-butyloxy-4-methylbenzene.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[3][4]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, the arrangement of atoms within the crystal can be deduced.

Caption: A simplified workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[3]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the calculated and observed diffraction data.[1]

Interpreting the Crystal Structure: From Data to Insights

The final output of a successful crystallographic study is a detailed model of the crystal structure, which includes the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. This information allows for a thorough analysis of the molecule's conformation and the intermolecular interactions that govern the crystal packing.

Key Crystallographic Parameters

The following table outlines the key parameters that would be determined for 1-Bromo-3-n-butyloxy-4-methylbenzene, with illustrative examples from similar brominated aromatic compounds.

| Parameter | Description | Example Value (from related compounds) | Reference |

| Crystal System | The symmetry of the unit cell. | Monoclinic | [1][5] |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | P2₁/c or P2₁/n | [1][5] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | a = 8.808 Å, b = 5.247 Å, c = 22.66 Å, β = 100.956° | [5] |

| Z | The number of molecules in the unit cell. | 4 | [5] |

| Density (calculated) | The density of the crystal calculated from the crystallographic data. | 1.70 g/cm³ | [5] |

| R-factor | A measure of the agreement between the calculated and observed diffraction data. | ~5% or lower | [1] |

Analysis of Intermolecular Interactions

The packing of molecules in the crystal is stabilized by a network of intermolecular interactions. For 1-Bromo-3-n-butyloxy-4-methylbenzene, the following interactions would be of particular interest:

-

Van der Waals Forces: These are the primary forces governing the packing of non-polar molecules.

-

Dipole-Dipole Interactions: The polar C-Br and C-O bonds will contribute to dipole-dipole interactions.

-

Halogen Bonding: The bromine atom may act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Analysis of the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene revealed weak intermolecular Br···O interactions.[5][6] Similarly, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one is consolidated by C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts.[1][2] These examples highlight the types of non-covalent interactions that are likely to be important in the crystal packing of 1-Bromo-3-n-butyloxy-4-methylbenzene.

Conclusion and Future Directions

While the crystal structure of 1-Bromo-3-n-butyloxy-4-methylbenzene remains to be experimentally determined, this guide provides a comprehensive and actionable framework for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can successfully unveil the solid-state architecture of this and other novel compounds. The resulting structural information will be invaluable for understanding its properties and for its potential applications in drug development and materials science. It is our hope that this guide will stimulate further research in this area and lead to the successful crystallographic characterization of this and many other important molecules.

References

- (4-bromo-3-methylbutoxy)methylbenzene - Chemical Synthesis Database. (2025, May 20).

- 1-bromo-4-(3-methylbutoxy)benzene | 30752-24-0 - Molport.

- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC. (2023, June 7).

- A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives - Benchchem.

- Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - ResearchGate. (2015, November 5).

- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - ResearchGate. (2023, June 7).

- X-Rays Diffraction Laboratory (XRDL).

- (PDF) Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. (2014, July 25).

- Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines.

- Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - PMC. (2015, November 5).

Sources

using 1-Bromo-3-n-butyloxy-4-methylbenzene in palladium-catalyzed Suzuki coupling

An Application Guide for the Use of 1-Bromo-3-n-butyloxy-4-methylbenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction: Synthesizing Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable in academic and industrial settings, particularly for the synthesis of complex molecules in drug discovery and materials science.[3][4]

This guide focuses on a specific, yet representative, substrate: 1-Bromo-3-n-butyloxy-4-methylbenzene . As an electron-rich aryl bromide, its reactivity profile presents both opportunities and challenges. The presence of the electron-donating n-butyloxy and methyl groups increases the electron density on the aromatic ring, which can make the crucial first step of the catalytic cycle, oxidative addition, more demanding compared to electron-deficient systems.[5][6] Understanding how to effectively couple this substrate is key to unlocking a wide range of substituted biaryl structures, which are prevalent motifs in pharmaceuticals and fine chemicals. This document provides a deep mechanistic insight, a detailed experimental protocol, and robust troubleshooting advice to empower researchers in leveraging this versatile building block.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5][7] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is often coordinated to phosphine ligands. This complex reacts with the aryl bromide (Ar-X), inserting itself into the carbon-bromine bond.[8] This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate. For electron-rich aryl bromides like 1-Bromo-3-n-butyloxy-4-methylbenzene, this step can be the rate-limiting factor, often requiring highly active, electron-rich ligands to facilitate the reaction.[9]

-

Transmetalation : This step involves the transfer of the organic group from the boron reagent (R-BY₂) to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[10][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic moiety to the palladium, displacing the halide.[12] The choice of base and solvent is critical for the success of this step.[3]

-

Reductive Elimination : In the final step, the two organic groups (the aryl from the starting bromide and the R-group from the boron reagent) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[5] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Success: Optimizing the Reaction

The successful coupling of 1-Bromo-3-n-butyloxy-4-methylbenzene requires careful consideration of several interconnected parameters.

-

Palladium Catalyst System (Precatalyst & Ligand): The choice of catalyst is the most critical factor.[13] While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems are often superior for challenging, electron-rich substrates.[14]

-

Precatalysts: Palladium(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are common but require in-situ reduction to the active Pd(0) species.[10] Modern precatalysts, such as those developed by the Buchwald group (e.g., SPhos-Pd-G2), are often air- and moisture-stable and generate the active monoligated Pd(0) species more reliably, leading to better results.[14]

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[4][13] These ligands stabilize the palladium center and accelerate the rate-limiting oxidative addition step for electron-rich aryl bromides.[6]

-

-

Boron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and general stability.[15] However, they can be susceptible to degradation via protodeboronation, especially under harsh conditions.[13] For challenging cases or to improve stability, boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are excellent alternatives.[13][16] Using a slight excess (1.2–1.5 equivalents) of the boron reagent is standard practice to drive the reaction to completion.[13]

-

Base: The base is essential for activating the boronic acid for transmetalation.[10][12] The choice of base is often solvent-dependent.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[10] K₃PO₄ is often an excellent choice for difficult couplings, while Cs₂CO₃ is highly effective but more expensive.[12]

-

Strength and Solubility: Stronger bases can facilitate the transmetalation step.[17] The solubility of the base in the reaction medium is also crucial, especially in biphasic systems.

-

-

Solvent: The solvent must solubilize the reactants and stabilize the catalytic species. Biphasic solvent systems are very common in Suzuki couplings.

-

Common Systems: Mixtures like Toluene/Water, 1,4-Dioxane/Water, or THF/Water are frequently used.[3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

-

Degassing: It is critical to remove dissolved oxygen from the solvent and reaction mixture. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to low yields and the formation of homocoupling byproducts.[10] This is typically achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.

-

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3-n-butyloxy-4-methylbenzene with phenylboronic acid. This method should be adapted and optimized for other coupling partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-Bromo-3-n-butyloxy-4-methylbenzene | 243.15 | 1.0 | 243 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 1.5 | 183 mg | 1.5 |

| SPhos-Pd-G2 Precatalyst | 709.28 | 0.02 (2 mol%) | 14.2 mg | 0.02 |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 425 mg | 2.0 |

| 1,4-Dioxane, anhydrous | - | - | 4.0 mL | - |

| Deionized Water | - | - | 1.0 mL | - |

Experimental Workflow Diagram

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Bromo-3-n-butyloxy-4-methylbenzene (243 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), SPhos-Pd-G2 precatalyst (14.2 mg, 0.02 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Separately, sparge the anhydrous 1,4-dioxane and deionized water with an inert gas for 20-30 minutes to degas them. Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Vigorous stirring is essential for mixing in the biphasic system.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine all organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems, their potential causes, and scientifically-grounded solutions.

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inefficient catalyst activation or deactivation.[10]- Insufficiently degassed solvents/reagents.[10]- Incorrect base or base is not pure/dry.- Reaction temperature is too low. | - Switch to a more robust precatalyst (e.g., a Buchwald G2/G3 precatalyst).[14]- Ensure phosphine ligands are fresh and stored under inert gas.[10]- Thoroughly degas solvents and the reaction headspace.[10]- Screen other bases (e.g., Cs₂CO₃). Ensure the base is a fine, dry powder.- Cautiously increase the reaction temperature in 10 °C increments.[10] |

| Significant Homocoupling | - Oxygen contamination leading to oxidative coupling of the boronic acid.- Catalyst decomposition. | - Improve degassing techniques (use freeze-pump-thaw cycles for best results).[10]- Ensure a rigorously inert atmosphere is maintained throughout the reaction.- Use a slightly lower catalyst loading or a more stable catalyst system. |

| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., certain amine bases or alcohol solvents).- Protodeboronation of the boronic acid followed by coupling. | - Switch to a non-hydride source base like K₃PO₄ or K₂CO₃.[10]- Use an aprotic solvent system.- Use a more stable boron reagent like a pinacol ester or trifluoroborate salt.[13] |

| Stalled Reaction | - Catalyst has decomposed over the reaction time.- One of the reagents has been fully consumed or degraded (e.g., boronic acid). | - Try adding a second, small portion of the catalyst midway through the reaction.- Add an additional portion of the boronic acid (0.2-0.3 equiv) if protodeboronation is suspected. |

Conclusion

The Suzuki-Miyaura coupling of 1-Bromo-3-n-butyloxy-4-methylbenzene is a highly achievable transformation that provides access to a valuable class of substituted biaryl compounds. Success with this electron-rich substrate relies on a foundational understanding of the catalytic mechanism and the rational selection of a modern, highly active catalyst system. By employing bulky, electron-rich phosphine ligands, appropriate bases, and rigorous inert atmosphere techniques, researchers can overcome the inherent challenges of coupling deactivated aryl bromides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for optimizing these reactions, enabling the efficient and reliable synthesis of target molecules for further research and development.

References

- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://www.benchchem.com/troubleshooting-guide-for-sluggish-or-incomplete-suzuki-coupling-reactions]

- Oldridge, D. A., & Buchwald, S. L. (2007). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja070944g]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr000094t]

- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. [URL: https://www.benchchem.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]

- Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja017929+]

- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo900482p]

- Shaikh, A., & Ghorpade, R. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [URL: https://doi.org/10.1039/C9CY01331H]

- ResearchGate. (2015). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [URL: https://www.researchgate.net/publication/283461234_Palladium-catalyzed_Suzuki-Miyaura_coupling_with_aryl_and_heteroaryl_bromides_using]

- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cctc.202000216]

- Benchchem. Technical Support Center: Troubleshooting Suzuki Couplings with Dichlorocyclobutenedione. [URL: https://www.benchchem.com/technical-support-center-troubleshooting-suzuki-couplings-with-dichlorocyclobutenedione]

- ResearchGate. (2017). Suzuki Cross Coupling Reaction-A Review. [URL: https://www.researchgate.net/publication/319485145_Suzuki_Cross_Coupling_Reaction-A_Review]

- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [URL: https://doi.org/10.1039/D4CS01108B]

- Chemical Communications (RSC Publishing). (2001). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [URL: https://doi.org/10.1039/B103859N]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542702a390485298f2d]

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. [URL: https://www.benchchem.com/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions]

- Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. [URL: https://www.benchchem.

- White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://eprints.whiterose.ac.uk/105345/]

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [URL: https://www.reddit.com/r/Chempros/comments/ogqgyl/diagnosing_issues_with_a_failed_suzuki_coupling/]

- Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Sterically-Hindered-Biaryls-via-the-Watanabe-Miyaura/7b4f5d070b4d4e3e3b3c3b0e9a5c8a3c8e4e9c7f]

- Organic & Biomolecular Chemistry (RSC Publishing). (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [URL: https://doi.org/10.1039/C5OB01540A]

- PMC. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272023/]

- ACS Publications. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01645]

- Reaction Chemistry & Engineering (RSC Publishing). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [URL: https://doi.org/10.1039/C6RE00153J]

- ACS Publications. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [URL: https://pubs.acs.org/doi/10.1021/ja0283899]

- PMC. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3137189/]

- MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [URL: https://www.mdpi.com/2673-4135/5/3/30]

- Andrew G Myers Research Group. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.

- Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.782015/full]

- ACS Publications. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [URL: https://pubs.acs.org/doi/10.1021/om3006456]